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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing SavvyCNV, a powerful tool for

detecting genome-wide copy number variations (CNVs) from off-target reads of targeted

sequencing and exome data.[1][2][3] SavvyCNV enhances the utility of existing sequencing

datasets by enabling the discovery of clinically relevant CNVs outside the primary targeted

regions, thus increasing diagnostic yield.[1][2]

Introduction to SavvyCNV
SavvyCNV is a bioinformatics tool designed to identify germline CNVs by analyzing the read

depth of off-target sequencing reads.[1][2] This approach leverages the significant portion of

sequencing reads, often up to 70%, that fall outside the intended target regions in exome and

targeted panel sequencing.[1][2] By doing so, it allows for a genome-wide assessment of CNVs

without the need for additional, costly whole-genome sequencing experiments. SavvyCNV has

demonstrated high precision and recall in detecting CNVs of various sizes, outperforming

several other state-of-the-art CNV callers.[4][5]

The SavvyCNV suite includes a series of tools that facilitate a complete workflow, from initial

data processing to joint CNV calling in families. It is freely available at 61][4]

Principle of the Method
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SavvyCNV operates by analyzing read depth across the genome. The genome is divided into

bins of a user-defined size, and the read count within each bin is normalized to account for

sample-specific and region-specific biases. To further reduce noise and systematic errors,

SavvyCNV employs singular value decomposition (SVD). A Hidden Markov Model (HMM) is

then used to identify contiguous regions of altered read depth, which are subsequently called

as deletions or duplications.

Data Presentation: Performance Metrics
The performance of SavvyCNV has been benchmarked against other CNV calling tools using

both targeted panel and exome sequencing data.[1][4] The following tables summarize the

recall rates of SavvyCNV at a precision of at least 50% for different CNV sizes and data types,

based on the findings from the original publication.[1][4]

Table 1: Off-Target CNV Calling Performance from Targeted Panel Data[1][4]

CNV Size SavvyCNV Recall (%)

> 1 Mbp 97.6

200 kbp - 1 Mbp 60.0

< 200 kbp 15.4

All Sizes 25.5

Table 2: On-Target CNV Calling Performance from ICR96 Targeted Panel Data[1][4]

CNV Type SavvyCNV Recall (%)

Multi-exon CNVs 100

Single-exon CNVs 96.0

All CNVs 97.9

Table 3: On-Target CNV Calling Performance from Exome Data[1][7]
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CNV Size SavvyCNV Recall (%)

> 200 kbp 93.3

< 200 kbp 80.0

All Sizes 86.7

Experimental and Computational Protocols
This section provides a detailed, step-by-step protocol for performing genome-wide CNV calling

with SavvyCNV.

I. Pre-requisites
Input Data: Aligned sequencing data in BAM or CRAM format. It is crucial that all samples in

a batch are sequenced using the same method to avoid batch effects.[4]

Reference Genome: A FASTA file of the reference genome is required for processing CRAM

files.

Software: The SavvyCNV suite (SavvySuite), which is a collection of Java programs. Ensure

you have a compatible Java runtime environment installed.

II. Experimental Workflow Diagram
The overall workflow for CNV calling with SavvyCNV is depicted in the following diagram:
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Start: Define Analysis Goal

Sequencing Data Type?

Whole Exome

Exome

Targeted Panel

Panel

Set smaller bin size
(e.g., 20-50 kbp)

Set larger bin size
(e.g., 100-200 kbp)

Need higher sensitivity?

Increase -trans parameter

Yes

Use default -trans

No

Detecting mosaic CNVs?

Add -mosaic flag

Yes

Proceed without -mosaic

No

Run SavvyCNV
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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